molecular formula C13H15N3O B7476638 N-(2-benzyl-5-methylpyrazol-3-yl)acetamide

N-(2-benzyl-5-methylpyrazol-3-yl)acetamide

Cat. No. B7476638
M. Wt: 229.28 g/mol
InChI Key: QEAWQMPGEFGPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzyl-5-methylpyrazol-3-yl)acetamide, also known as BzMPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BzMPA belongs to the class of pyrazole derivatives and has been shown to possess various biological activities, including anti-inflammatory, analgesic, and antioxidant properties.

Mechanism of Action

The mechanism of action of N-(2-benzyl-5-methylpyrazol-3-yl)acetamide is not fully understood, but it is believed to act via multiple pathways. N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that mediate pain and inflammation. N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses. Additionally, N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to scavenge free radicals, which can protect cells from oxidative stress-induced damage.
Biochemical and Physiological Effects:
N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has also been shown to reduce the levels of reactive oxygen species (ROS), which can damage cells and contribute to the development of various diseases. Additionally, N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to reduce the levels of apoptotic markers, which can prevent cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-benzyl-5-methylpyrazol-3-yl)acetamide in lab experiments is its relatively simple synthesis method, which can be easily scaled up for large-scale production. Additionally, N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to possess various biological activities, making it a versatile compound for studying different disease conditions. However, one of the limitations of using N-(2-benzyl-5-methylpyrazol-3-yl)acetamide in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of N-(2-benzyl-5-methylpyrazol-3-yl)acetamide. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of cancer. N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to possess anti-cancer properties, and further studies are needed to elucidate its mechanism of action and efficacy in different types of cancer. Another potential direction is to investigate its potential as a neuroprotective agent. N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to possess antioxidant properties, which can protect neurons from oxidative stress-induced damage. Additionally, N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to possess anti-inflammatory properties, which can reduce inflammation-induced neuronal damage. Overall, N-(2-benzyl-5-methylpyrazol-3-yl)acetamide is a promising compound with various potential therapeutic applications, and further studies are needed to fully understand its biological activities and therapeutic potential.

Synthesis Methods

The synthesis of N-(2-benzyl-5-methylpyrazol-3-yl)acetamide involves the reaction of 2-benzyl-5-methylpyrazole with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds via the formation of an intermediate compound, which is subsequently hydrolyzed to yield N-(2-benzyl-5-methylpyrazol-3-yl)acetamide. The yield of N-(2-benzyl-5-methylpyrazol-3-yl)acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.

Scientific Research Applications

N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has also been shown to possess antioxidant properties, which can protect cells from oxidative stress-induced damage. Furthermore, N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to possess anti-cancer properties, making it a potential candidate for the treatment of cancer.

properties

IUPAC Name

N-(2-benzyl-5-methylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-8-13(14-11(2)17)16(15-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAWQMPGEFGPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzyl-5-methylpyrazol-3-yl)acetamide

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